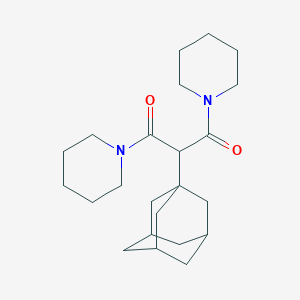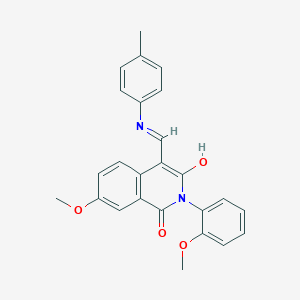![molecular formula C17H14N2OS2 B377298 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B377298.png)
3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a thiazolidinone core with a benzylidene and phenylaminomethyl substituent, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-thioxo-thiazolidin-4-one with benzaldehyde and phenylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent selection, and temperature control to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinones with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies due to its diverse biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicine, this compound is being studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one
- 5-Benzylidene-3-methylaminomethyl-2-thioxo-thiazolidin-4-one
- 5-Benzylidene-3-ethylaminomethyl-2-thioxo-thiazolidin-4-one
Comparison: Compared to similar compounds, 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE exhibits unique chemical properties and biological activities due to the presence of the phenylaminomethyl group. This substituent enhances its ability to interact with biological targets, making it a more potent compound in various applications .
Eigenschaften
Molekularformel |
C17H14N2OS2 |
|---|---|
Molekulargewicht |
326.4g/mol |
IUPAC-Name |
(5E)-3-(anilinomethyl)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS2/c20-16-15(11-13-7-3-1-4-8-13)22-17(21)19(16)12-18-14-9-5-2-6-10-14/h1-11,18H,12H2/b15-11+ |
InChI-Schlüssel |
DJSRQTYEPJPZPI-RVDMUPIBSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)
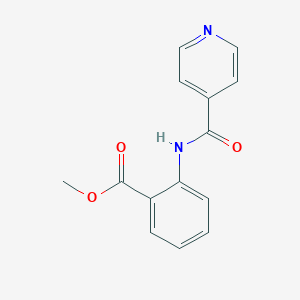
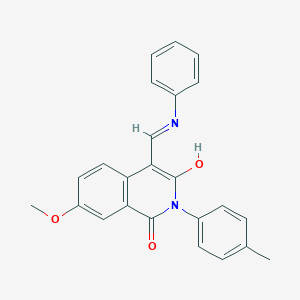
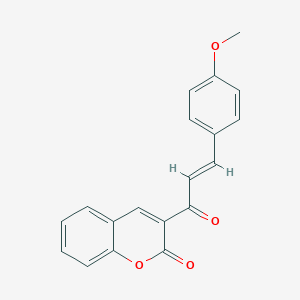
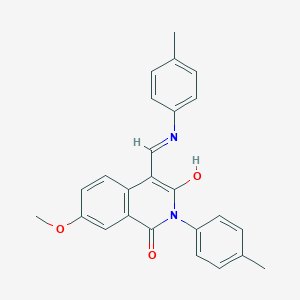
![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377224.png)
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)
![2-[2-({5-Nitro-2-methylphenyl}imino)ethylidene]-1,3,3-trimethylindoline](/img/structure/B377228.png)
![O-[2-(1-adamantyl)ethyl] bis[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]phosphinothioate](/img/structure/B377230.png)
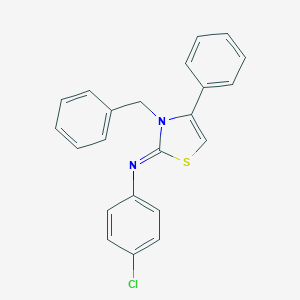
![2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B377234.png)
